4-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid
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Overview
Description
“4-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid” is a chemical compound with the molecular formula C14H8F4O2 . It has a molecular weight of 284.21 . The IUPAC name for this compound is 2-fluoro-4’-(trifluoromethyl)[1,1’-biphenyl]-4-carboxylic acid .
Molecular Structure Analysis
The InChI code for “4-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid” is 1S/C14H8F4O2/c15-12-7-9(13(19)20)3-6-11(12)8-1-4-10(5-2-8)14(16,17)18/h1-7H,(H,19,20) . This code provides a standard way to encode the molecular structure using text.The melting point of a similar compound, “4-Fluoro-3-(trifluoromethyl)benzoic acid”, is 114-116 °C .
Scientific Research Applications
Metabolic Studies
4-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid and its derivatives have been extensively studied for their metabolic fate in biological systems. Research by Ghauri et al. (1992) explored the metabolic pathways of substituted benzoic acids, including derivatives similar to 4-fluoro-3-(4-trifluoromethylphenyl)benzoic acid, in rats. These studies utilized computational chemistry, NMR spectroscopy, and pattern recognition to understand the steric and electronic properties influencing metabolic outcomes. The results highlighted the importance of phase II glucuronidation or glycine conjugation reactions in metabolizing these compounds, with certain derivatives primarily forming ester glucuronides or glycine conjugates as major metabolites (Ghauri et al., 1992).
Material Science Applications
In the field of material science, the derivatives of 4-fluoro-3-(4-trifluoromethylphenyl)benzoic acid have been synthesized for the development of novel polymers. Salunke et al. (2007) synthesized new bisfluoro monomers used to prepare several poly(arylene ether)s. These polymers exhibited remarkable thermal stability and solubility in various organic solvents, with potential applications in engineering and materials science due to their distinguished properties like high thermal resistance and solubility in common solvents (Salunke et al., 2007).
Liquid Crystal Research
Another area of application is in the development of liquid crystals. Fouzai et al. (2018) conducted studies on linear supra-molecular liquid crystals derived from 4-(octyloxy)benzoic acid and its fluorinated derivatives. The research focused on the synthesis, structural investigation, and phase behavior of these compounds, which demonstrated the influence of fluorine atoms on their electro-optical and optical properties. These findings suggest potential uses in display technologies and electronic devices (Fouzai et al., 2018).
Chemical Synthesis
Moreover, the compound has been explored for its utility in chemical synthesis processes. Dmowski and Piasecka-Maciejewska (1998) reported on the regioselective functionalization of 1,3-bis(trifluoromethyl)benzene, leading to the production of 2,6-bis(trifluoromethyl)benzoic acid, a closely related compound. This study illustrated the versatility of such fluorinated aromatic compounds in synthesizing a variety of chemically and biologically significant molecules, showcasing the compound's role in advancing synthetic organic chemistry (Dmowski & Piasecka-Maciejewska, 1998).
Safety And Hazards
properties
IUPAC Name |
4-fluoro-3-[4-(trifluoromethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-12-6-3-9(13(19)20)7-11(12)8-1-4-10(5-2-8)14(16,17)18/h1-7H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPQFNKVFUCGPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)C(=O)O)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680891 |
Source
|
Record name | 6-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid | |
CAS RN |
1261772-16-0 |
Source
|
Record name | 6-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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